

Quinoline-6-boronic acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Quinoline-6-boronic acid*

Cat. No.: B1307814

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CAS Number: 376581-24-7

This technical guide provides an in-depth overview of **Quinoline-6-boronic acid**, a versatile building block in modern organic synthesis, particularly for professionals in drug discovery and development. This document outlines its chemical and physical properties, safety information, and its critical role in the Suzuki-Miyaura cross-coupling reaction.

Core Properties and Safety Information

Quinoline-6-boronic acid is a white to light yellow crystalline powder.^[1] Its key properties are summarized below, providing a quick reference for experimental design.

Table 1: Physicochemical Properties of **Quinoline-6-boronic acid**

Property	Value	Reference
CAS Number	376581-24-7	[1]
Molecular Formula	C ₉ H ₈ BNO ₂	[2]
Molecular Weight	172.98 g/mol	[2]
Melting Point	155.0 to 159.0 °C	[1]
Appearance	White to Light yellow powder to crystal	[1]
Purity	≥95% to ≥99% (technique dependent)	[3] [4]
IUPAC Name	quinolin-6-ylboronic acid	[2] [5]
Synonyms	6-Quinolinylboronic acid, Quinoline-6-boronic Acid	[1]

Table 2: Safety and Handling Information

Hazard Statement	Description	Precautionary Statement
H315	Causes skin irritation	P261, P264, P280, P302+P352
H319	Causes serious eye irritation	P305+P351+P338
H335	May cause respiratory irritation	P271, P304+P340

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.[\[2\]](#)[\[6\]](#)

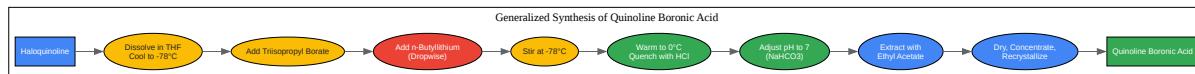
Synthetic Methodologies

While a specific, detailed synthesis protocol for **Quinoline-6-boronic acid** is not readily available in the provided search results, a general and widely used method for the synthesis of quinoline boronic acids involves the reaction of a haloquinoline with an organolithium reagent followed by quenching with a borate ester.[\[7\]](#)

General Experimental Protocol: Synthesis of a Quinoline Boronic Acid

This protocol is a generalized procedure and may require optimization for specific substrates.

- Reaction Setup: A two-necked round-bottom flask is charged with the starting haloquinoline (e.g., 6-bromoquinoline) and anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon).
- Borylation: The solution is cooled to -78 °C using a dry ice/acetone bath. Triisopropyl borate is added.
- Lithiation: An n-butyllithium solution in hexanes is added dropwise over a period of one hour, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional two hours at this temperature.
- Quenching and Workup: The reaction is warmed to 0 °C and quenched by the addition of a 2M hydrochloric acid solution. The pH is then adjusted to 7 with a sodium bicarbonate solution.
- Extraction and Purification: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system like hexane.^[7]



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Caption: Generalized workflow for the synthesis of a quinoline boronic acid.

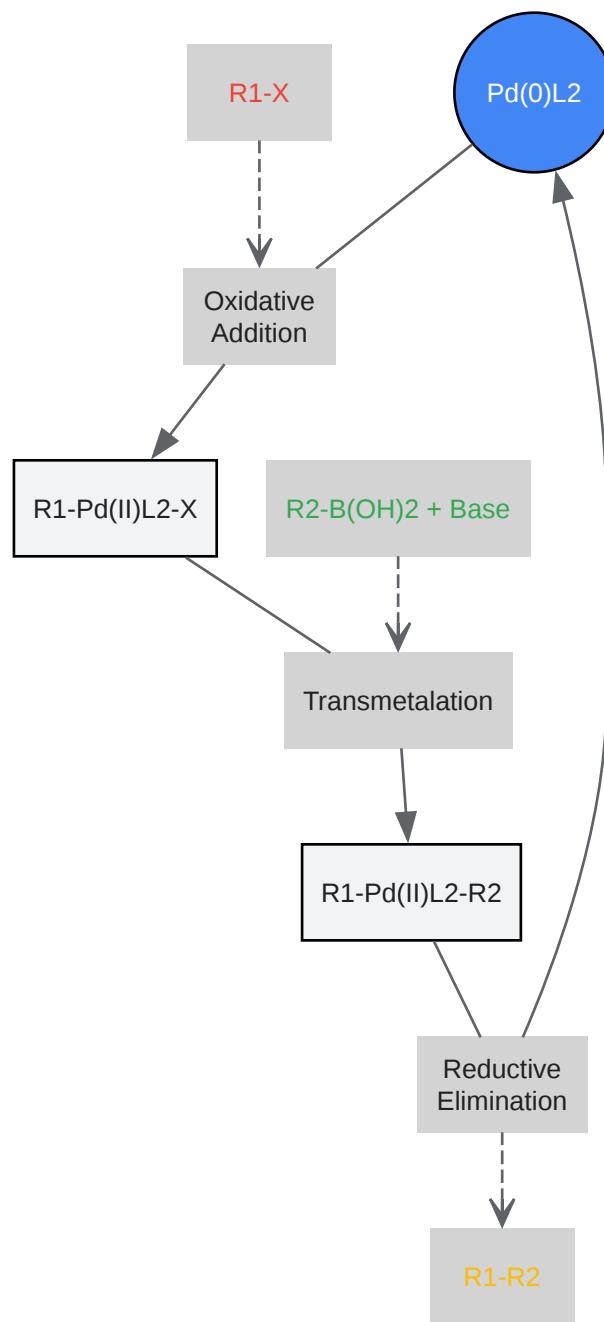
Application in Suzuki-Miyaura Cross-Coupling

Quinoline-6-boronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an aryl or vinyl boronic acid and an aryl or vinyl halide.^[8] This methodology is extensively used in the pharmaceutical industry to construct complex molecular scaffolds found in many drug candidates.^{[9][10][11]} The quinoline moiety itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.^[12]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

- Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide to form a Pd(II) complex.
- Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
- Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.^{[8][13]}



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an aryl boronic acid (like **Quinoline-6-boronic acid**) with an aryl halide. Optimization of the catalyst, base, and solvent is often necessary.

- Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), **Quinoline-6-boronic acid** (1.2 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq.), and a base (e.g., K_2CO_3 , 2.0 eq.).
- Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added.
- Reaction: The mixture is heated (typically to 80-110 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.
- Workup: Upon completion, the reaction is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[\[14\]](#)

Conclusion

Quinoline-6-boronic acid is a valuable and versatile reagent for researchers, particularly in the field of medicinal chemistry. Its ability to participate in robust and reliable C-C bond-forming reactions like the Suzuki-Miyaura coupling makes it an essential tool for the synthesis of novel compounds with potential therapeutic applications. Understanding its properties, handling requirements, and reaction protocols is crucial for its effective use in the laboratory.

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